molecular formula C21H22N4 B2644743 3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 612037-38-4

3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2644743
CAS No.: 612037-38-4
M. Wt: 330.435
InChI Key: SFHHOLQUSYZSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with a complex structure . It is also known by its synonyms “this compound” and "Pyrido[1,2-a]benzimidazole-4-carbonitrile, 3-methyl-1-(1-piperidinyl)-2-(2-propen-1-yl)" .

Scientific Research Applications

Fluorescent Probes for DNA Detection

A study on novel benzimidazo[1,2-a]quinolines, which share structural motifs with the specified compound, demonstrated their potential as DNA-specific fluorescent probes. These compounds, characterized by their planar structures and enhanced fluorescence emission in the presence of ct-DNA, indicate the utility of similar benzimidazole derivatives in bioanalytical applications, such as detecting and quantifying DNA (N. Perin et al., 2011).

Antitumor Agents

Another research avenue has explored benzimidazole-pyrimidine conjugates as potent antitumor agents. These studies suggest the capacity of benzimidazole derivatives to inhibit the growth of various cancer cell lines, highlighting the chemical class's therapeutic potential in oncology (H. Abdel-Mohsen et al., 2010).

Antimicrobial Activities

Benzimidazole compounds, including those with piperidinyl groups, have been synthesized and evaluated for their antibacterial activities. Some of these derivatives show promising antibacterial properties against clinically important pathogens, suggesting their applicability in developing new antibacterial agents (Yun He et al., 2003).

Antifungal Activities

The antifungal potential of benzimidazole derivatives has also been investigated, with some compounds exhibiting significant activity against harmful fungi. This indicates the potential use of these chemicals in agricultural and pharmaceutical fungicides (Qing Jin et al., 2015).

Molecular Docking Studies

Research involving molecular docking studies of benzimidazole derivatives on estrogen and progesterone receptors demonstrates the potential of these compounds in targeting breast cancer. The technique aids in predicting the activity of these compounds against significant targets in breast cancer, providing a foundation for future therapeutic development (M. Shirani et al., 2021).

Properties

IUPAC Name

3-methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c1-3-9-16-15(2)17(14-22)20-23-18-10-5-6-11-19(18)25(20)21(16)24-12-7-4-8-13-24/h3,5-6,10-11H,1,4,7-9,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHHOLQUSYZSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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